molecular formula C24H26N2O B406123 (4E)-N4-{[2-(BENZYLOXY)PHENYL]METHYLIDENE}-N1,N1-DIETHYLBENZENE-1,4-DIAMINE

(4E)-N4-{[2-(BENZYLOXY)PHENYL]METHYLIDENE}-N1,N1-DIETHYLBENZENE-1,4-DIAMINE

Cat. No.: B406123
M. Wt: 358.5g/mol
InChI Key: ZMFARMQRQKXROF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4E)-N4-{[2-(BENZYLOXY)PHENYL]METHYLIDENE}-N1,N1-DIETHYLBENZENE-1,4-DIAMINE is an organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzylidene group linked to a benzyloxybenzene moiety and a diethylamino-substituted phenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-N4-{[2-(BENZYLOXY)PHENYL]METHYLIDENE}-N1,N1-DIETHYLBENZENE-1,4-DIAMINE typically involves a multi-step process. One common method includes the condensation reaction between 2-(benzyloxy)benzaldehyde and 4-(diethylamino)aniline. The reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable techniques such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher efficiency and consistency in product quality. The use of automated systems and advanced purification techniques, such as chromatography, ensures that the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

(4E)-N4-{[2-(BENZYLOXY)PHENYL]METHYLIDENE}-N1,N1-DIETHYLBENZENE-1,4-DIAMINE can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyloxybenzaldehyde derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

(4E)-N4-{[2-(BENZYLOXY)PHENYL]METHYLIDENE}-N1,N1-DIETHYLBENZENE-1,4-DIAMINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its potential therapeutic effects, including its role as an intermediate in drug synthesis.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which (4E)-N4-{[2-(BENZYLOXY)PHENYL]METHYLIDENE}-N1,N1-DIETHYLBENZENE-1,4-DIAMINE exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to various receptors or enzymes, modulating their activity and leading to downstream effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

(4E)-N4-{[2-(BENZYLOXY)PHENYL]METHYLIDENE}-N1,N1-DIETHYLBENZENE-1,4-DIAMINE can be compared with other similar compounds, such as:

    N-[2-(benzyloxy)benzylidene]-N-[4-(dimethylamino)phenyl]amine: Similar structure but with dimethylamino instead of diethylamino group.

    N-[2-(benzyloxy)benzylidene]-N-[4-(methoxy)phenyl]amine: Contains a methoxy group instead of a diethylamino group.

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and physical properties, making it suitable for various specialized applications.

Properties

Molecular Formula

C24H26N2O

Molecular Weight

358.5g/mol

IUPAC Name

N,N-diethyl-4-[(2-phenylmethoxyphenyl)methylideneamino]aniline

InChI

InChI=1S/C24H26N2O/c1-3-26(4-2)23-16-14-22(15-17-23)25-18-21-12-8-9-13-24(21)27-19-20-10-6-5-7-11-20/h5-18H,3-4,19H2,1-2H3

InChI Key

ZMFARMQRQKXROF-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC=C(C=C1)N=CC2=CC=CC=C2OCC3=CC=CC=C3

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N=CC2=CC=CC=C2OCC3=CC=CC=C3

Origin of Product

United States

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